![molecular formula C15H21NO B14548471 3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine CAS No. 61750-71-8](/img/structure/B14548471.png)
3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine is an organic compound that features a pyridine ring substituted with a 3,7-dimethylocta-2,6-dien-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine typically involves the reaction of pyridine with 3,7-dimethylocta-2,6-dien-1-ol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride
Temperature: Reflux conditions (80-110°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-2,6-dien-1-ol: A precursor in the synthesis of 3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine.
3,7-Dimethylocta-2,6-dien-1-yl palmitate: A related ester compound with different physical and chemical properties.
3,7-Dimethylocta-2,6-dien-1-yl decanoate: Another ester with varying applications and characteristics.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyridine ring and a 3,7-dimethylocta-2,6-dien-1-yloxy group
Properties
CAS No. |
61750-71-8 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
3-(3,7-dimethylocta-2,6-dienoxy)pyridine |
InChI |
InChI=1S/C15H21NO/c1-13(2)6-4-7-14(3)9-11-17-15-8-5-10-16-12-15/h5-6,8-10,12H,4,7,11H2,1-3H3 |
InChI Key |
CTMNZZWDGIONEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOC1=CN=CC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


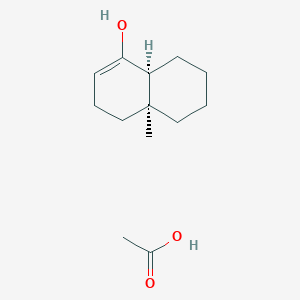
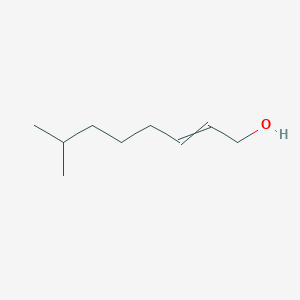
![2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14548407.png)
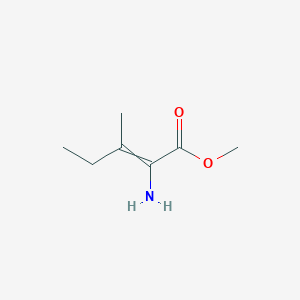
![1,1'-[(2,5-Dimethyl-1,3-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14548421.png)

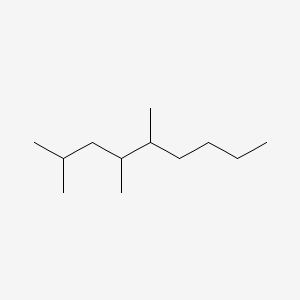

![N-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B14548446.png)
![2,4-Diphenylindeno[2,1-b]pyran](/img/structure/B14548448.png)
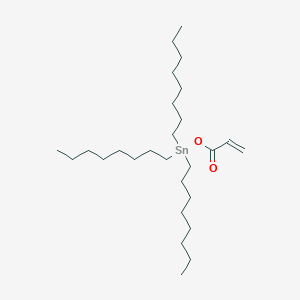
![Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate](/img/structure/B14548456.png)


